molecular formula C24H27N5O2 B3017888 2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1633350-04-5

2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号: B3017888
CAS番号: 1633350-04-5
分子量: 417.513
InChIキー: GNEOXABCHHVVEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (referred to herein as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative with significant pharmacological relevance. It is the active ingredient in the Bruton’s tyrosine kinase (BTK) inhibitor Zanubrutinib (Brukinsa®), approved for treating hematological malignancies such as mantle cell lymphoma . The compound features a 4-phenoxyphenyl group at position 2 and a 4-piperidyl substituent at position 7 of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, coupled with a carboxamide moiety at position 3. This structural configuration enables covalent binding to Cys481 in BTK, disrupting B-cell receptor signaling pathways critical for cancer proliferation .

特性

IUPAC Name

2-(4-phenoxyphenyl)-7-piperidin-4-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c25-23(30)21-22(17-6-8-19(9-7-17)31-18-4-2-1-3-5-18)28-29-20(12-15-27-24(21)29)16-10-13-26-14-11-16/h1-9,16,20,26-27H,10-15H2,(H2,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEOXABCHHVVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633350-04-5
Record name pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the phenoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the piperidyl group: This is typically done via a reductive amination reaction, where the piperidyl group is attached to the core structure.

    Formation of the carboxamide group: This final step usually involves the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution often employs reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxyphenyl group.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology: In biological research, it serves as a probe to study various biochemical pathways due to its ability to interact with specific proteins and enzymes.

Medicine: The compound has shown potential as an anticancer agent, particularly in targeting kinase enzymes involved in cell proliferation. It is also being investigated for its anti-inflammatory and antimicrobial properties.

Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents.

作用機序

The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins, which is crucial for cell signaling and proliferation. This mechanism is particularly effective in cancer cells, where kinase activity is often dysregulated.

類似化合物との比較

Key Observations :

  • The 4-piperidyl group at position 7 may contribute to enhanced blood-brain barrier penetration relative to other BTK inhibitors .

Anti-Tubercular Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPP Series)

A distinct class of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) exhibits potent activity against Mycobacterium tuberculosis (Mtb) by targeting MmpL3, a transporter essential for mycobacterial cell wall synthesis .

Compound Substituents Activity Key Data
THPP Lead 1 7-(4-Fluorophenyl), 2-(4-chlorophenyl) MmpL3 inhibition (MIC: 0.06 µM) Reduces Mtb load by >2 log CFU in murine models
THPP Lead 2 7-(4-Trifluoromethylphenyl), 2-(thiophen-2-yl) MmpL3 inhibition (MIC: 0.12 µM) Synergistic with first-line TB drugs
Target Compound 7-(4-Piperidyl), 2-(4-phenoxyphenyl) No anti-TB activity Structural similarity but divergent biological target due to piperidyl substitution

Key Observations :

  • The absence of a lipophilic substituent (e.g., trifluoromethyl or thiophene) at position 7 in the target compound likely explains its lack of anti-TB activity .
  • Carboxamide positioning at C3 is conserved across both BTK inhibitors and THPPs, suggesting its role in scaffold stability and target engagement .

Pyrazolo[1,5-a]pyrimidine-3-carboxamides in Oncology

Several analogues with modified substituents demonstrate anticancer activity through kinase inhibition or apoptosis induction:

Compound Substituents Activity Key Data
10g 2-(4-Bromophenyl)amino, 7-(4-chlorophenyl) CDK inhibitor (IC50: 0.8 µM) Induces G1/S cell cycle arrest in leukemia cells
18h 2-(4-Methoxyphenyl)amino, 7-phenyl EGFR inhibitor (IC50: 1.2 µM) 74% tumor growth inhibition in xenograft models
Target Compound 2-(4-Phenoxyphenyl), 7-(4-piperidyl) BTK inhibitor Superior selectivity profile due to reduced off-target kinase binding

Key Observations :

  • Aryl amino groups at position 2 (e.g., in 10g and 18h) correlate with kinase inhibition but reduce metabolic stability compared to the target compound’s phenoxyphenyl group .
  • The piperidyl group in the target compound may enhance solubility and pharmacokinetics relative to phenyl or halogenated substituents .

p38 MAPK Inhibitors

Tetrahydropyrazolo[1,5-a]pyrimidine derivatives also show promise in autoimmune disease:

Compound Substituents Activity Key Data
AS1940477 6-(4-Fluorophenyl), 3-hydroxymethyl p38 MAPK inhibitor (IC50: 0.3 nM) 80% reduction in TNFα production; oral bioavailability >50%
Target Compound 2-(4-Phenoxyphenyl), 7-(4-piperidyl) BTK inhibitor No reported p38 MAPK activity; scaffold repurposing for divergent targets

Key Observations :

  • Hydroxymethyl and fluorophenyl groups in AS1940477 optimize interactions with p38 MAPK’s ATP-binding pocket, a feature absent in the target compound .

生物活性

2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as Zanubrutinib or Brukinsa, is a selective Bruton’s tyrosine kinase (BTK) inhibitor. This compound has garnered attention for its potential therapeutic applications in hematological malignancies, particularly in the treatment of mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C27H29N5O3
  • Molecular Mass : 471.55 g/mol
  • CAS Registry Number : 1691249-45-2

The structure of Zanubrutinib features a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its biological activity. The presence of the phenoxy and piperidine groups enhances its binding affinity to BTK.

Zanubrutinib selectively inhibits BTK, a critical enzyme in the B-cell receptor signaling pathway. By blocking BTK activity, Zanubrutinib disrupts downstream signaling that promotes B-cell proliferation and survival. This mechanism is particularly effective in B-cell malignancies where BTK is often constitutively active.

In Vitro Studies

In laboratory settings, Zanubrutinib has demonstrated potent anti-proliferative effects against various B-cell lines. The following table summarizes key findings from in vitro assays:

Cell Line IC50 (µM) Effect
Ramos (Burkitt lymphoma)0.01Significant reduction in viability
Mino (MCL)0.02Induction of apoptosis
MEC-1 (CLL)0.05Inhibition of cell growth

These results indicate that Zanubrutinib effectively inhibits cell growth and induces apoptosis in B-cell malignancies.

Clinical Studies

Zanubrutinib has been evaluated in several clinical trials for its efficacy in treating MCL and CLL:

  • Trial Name : BGB-3111-215
    • Participants : 68 patients with relapsed/refractory MCL
    • Results : Overall response rate (ORR) was 84%, with a complete response (CR) rate of 59% after a median follow-up of 16 months.
  • Trial Name : BGB-3111-216
    • Participants : 134 patients with CLL/SLL
    • Results : ORR was 83%, with a CR rate of 39%. The median progression-free survival (PFS) was not reached at the time of reporting.

These studies highlight Zanubrutinib's promising efficacy as a treatment option for patients with advanced B-cell malignancies.

Safety Profile

Zanubrutinib is generally well-tolerated. Common adverse events reported include:

  • Fatigue
  • Diarrhea
  • Bruising
  • Increased liver enzymes

Serious adverse events are rare but can include infections due to immunosuppression.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。